5-chloro-6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H22ClN7O and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research on similar compounds has focused on their synthesis and reactivity. For instance, studies have explored the synthesis of pyrazole and pyridine derivatives from various starting materials, demonstrating the versatility of these compounds in creating a wide range of heterocyclic structures. These synthetic pathways often involve reactions with different reagents, leading to novel substituted pyridine derivatives with potential applications in medicinal chemistry and material science (Abdallah, 2007), (Zhang et al., 2009).
Molecular Docking and Biological Screening
Some studies have employed molecular docking and in vitro screening to explore the biological activities of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds exhibit antimicrobial and antioxidant activities, showcasing their potential as therapeutic agents (Flefel et al., 2018).
Anti-Inflammatory Applications
Research into pyrazolo[3,4-d] pyrimidines has highlighted their potential anti-inflammatory activity. Synthesis of these compounds involves reactions with various reagents, yielding derivatives that have been evaluated for their anti-inflammatory effects in preclinical models, suggesting their utility in developing new anti-inflammatory drugs (El-Dean et al., 2016).
Heterocyclic Synthesis and Applications
Studies have also focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities (Fadda et al., 2012).
Optical and Junction Characteristics
The optical and junction characteristics of pyrazolo pyridine derivatives have been investigated, revealing their potential in electronic and photonic applications. Such studies offer insights into the structural and electronic properties of these compounds, opening new avenues for their use in optoelectronic devices (Zedan et al., 2020).
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds. Pyrimidine derivatives are known to interact with a variety of targets, including enzymes, receptors, and nucleic acids .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. Pyrimidine derivatives are involved in a wide range of biochemical processes, including DNA synthesis, signal transduction, and energy metabolism .
Pharmacokinetics
The compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would be influenced by factors such as its size, polarity, and stability. For example, the presence of the piperidine ring might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it might reduce the production of a certain metabolite, leading to downstream effects on cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and effective under certain pH conditions .
Future Directions
Properties
IUPAC Name |
5-chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O/c1-14-7-15(2)29(27-14)19-9-20(26-13-25-19)30-12-16-3-5-28(6-4-16)21-18(22)8-17(10-23)11-24-21/h7-9,11,13,16H,3-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMBWPVAKQPRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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